molecular formula C19H17F3N2O4 B2508237 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1421481-84-6

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2508237
M. Wt: 394.35
InChI Key: LHYLMCALKBPDNI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 2,3-dihydrobenzofuran moiety, a trifluoromethylphenyl group, and an oxalamide group. The 2,3-dihydrobenzofuran is a type of benzofuran, a bicyclic compound made up of a benzene ring fused to a furan ring . The trifluoromethylphenyl group is a phenyl group (a benzene ring) with a trifluoromethyl (-CF3) substituent. Oxalamide is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 2,3-dihydrobenzofuran moiety would introduce a degree of three-dimensionality to the molecule, and the oxalamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The benzofuran and phenyl rings might undergo electrophilic aromatic substitution reactions, and the oxalamide group could be involved in various reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches: Research demonstrates innovative methods for synthesizing 3-substituted 2,3-dihydrobenzofurans, offering potential utility in drug discovery by exploiting ortho-quinone methide intermediates for regioselective synthesis (Abdul kadar Shaikh & G. Varvounis, 2014).

Biological Activity and Therapeutic Potential

  • Neuroprotective Properties

    A study investigating the effects of certain Na+/Ca2+ exchange inhibitors highlighted the therapeutic potential of compounds structurally related to dihydrobenzofurans in protecting against hypoxia/reoxygenation-induced neuronal damage, suggesting a promising avenue for neuroprotective drug development (T. Iwamoto & S. Kita, 2006).

  • Anticancer Activity

    Research into sulfur-containing heterocyclic analogs, including those related to benzofuran structures, has shown that these compounds can induce apoptosis and cell cycle arrest in cancer cells, providing a basis for the development of new anticancer therapies (B. Haridevamuthu et al., 2023).

Environmental and Material Science Applications

  • Polymer Development: Research has explored the synthesis of polybenzimidazoles containing ether linkages and bulky substituents for use in high-temperature proton exchange membrane fuel cells, demonstrating the utility of dihydrobenzofuran derivatives in creating materials with high thermal and chemical stability (Jyh‐Chien Chen et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Benzofuran derivatives are a focus of research due to their diverse pharmacological activities, and they are the basic building blocks for drug synthesis and chemical raw materials . Therefore, compounds like the one you mentioned could potentially be of interest in the development of new drugs or therapies .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)13-2-1-3-14(9-13)24-18(27)17(26)23-10-15(25)11-4-5-16-12(8-11)6-7-28-16/h1-5,8-9,15,25H,6-7,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYLMCALKBPDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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